Eudesma-4,11(13)-dien-12-oic acid;gamma-Costic acid

Description

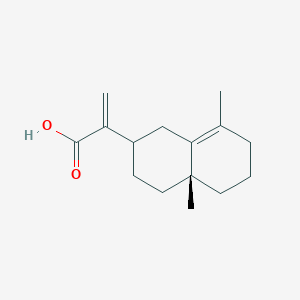

Eudesma-4,11(13)-dien-12-oic acid, also known as gamma-Costic acid, is a naturally occurring sesquiterpenoid acid. It is found in various plant species, particularly in the Asteraceae family. This compound is known for its distinctive structure, which includes a bicyclic framework with a carboxylic acid functional group. Gamma-Costic acid has garnered interest due to its potential biological activities and applications in various fields.

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

2-[(4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12H,2,4-9H2,1,3H3,(H,16,17)/t12?,15-/m1/s1 |

InChI Key |

SGZOYHLQNUSAIL-WPZCJLIBSA-N |

Isomeric SMILES |

CC1=C2CC(CC[C@]2(CCC1)C)C(=C)C(=O)O |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eudesma-4,11(13)-dien-12-oic acid can be achieved through several synthetic routes. One common method involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. The cyclization reaction is typically catalyzed by sesquiterpene synthases, which facilitate the formation of the bicyclic structure. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of gamma-Costic acid may involve the extraction of the compound from natural sources, such as plants in the Asteraceae family. The extraction process typically includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound. Alternatively, biotechnological approaches, such as microbial fermentation, can be employed to produce gamma-Costic acid on a larger scale. These methods leverage genetically engineered microorganisms to biosynthesize the compound from simple precursors.

Chemical Reactions Analysis

Types of Reactions: Gamma-Costic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation of gamma-Costic acid can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often take place under anhydrous conditions to prevent side reactions.

Substitution: Substitution reactions involve the replacement of functional groups in gamma-Costic acid. Common reagents include halogenating agents, such as thionyl chloride, which can convert the carboxylic acid group into an acyl chloride.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with modified functional groups.

Scientific Research Applications

Gamma-Costic acid has a wide range of scientific research applications:

Chemistry: In chemistry, gamma-Costic acid is used as a starting material for the synthesis of various sesquiterpenoid derivatives. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, gamma-Costic acid is investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, reduce inflammation, and induce apoptosis in cancer cells.

Medicine: Gamma-Costic acid is explored for its therapeutic potential in treating various diseases. Its anti-inflammatory and anticancer activities make it a promising candidate for drug development.

Industry: In the industrial sector, gamma-Costic acid is used in the formulation of natural products, such as fragrances and flavors. Its presence in essential oils contributes to the aromatic properties of these products.

Mechanism of Action

The mechanism of action of gamma-Costic acid involves its interaction with specific molecular targets and pathways. In antimicrobial applications, gamma-Costic acid disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. In anticancer applications, gamma-Costic acid induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

- Costic acid

- Eudesmic acid

- Santonin

- Artemisinic acid

These compounds, like gamma-Costic acid, are derived from sesquiterpenes and exhibit various biological activities. the specific structural differences among them result in unique properties and applications for each compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.